Mcl-1 Selectivity Discrimination: BMf-BH3 Shows ~40-Fold Lower Affinity for Mcl-1 vs. Bcl-2/Bcl-xL, Unlike Pan-Reactive Bim-BH3
In a direct head-to-head fluorescence polarization (FP) assay using FITC-labeled peptides, BMf-BH3 bound tightly to Bcl-2 and Bcl-xL with dissociation constants (Kd) of 5.2 ± 0.3 nM and 5.1 ± 0.4 nM, respectively, whereas its binding affinity for Mcl-1 was decreased by ~40-fold, yielding a Kd of 185 ± 9.6 nM [1]. In the same assay, the comparator peptide Bim-BH3 demonstrated broad, near-equivalent binding to all three pro-survival proteins: Bcl-2 Kd = 6.1 ± 0.3 nM, Bcl-xL Kd = 4.4 ± 0.9 nM, and Mcl-1 Kd = 5.8 ± 0.1 nM [1]. Competition FP experiments further confirmed that unlabeled BMf-BH3 could efficiently displace labeled Bim-BH3 from Bcl-2 (Ki = 18 nM) and Bcl-xL (Ki = 23 nM) but could hardly release Bim-BH3 from Mcl-1 (Ki = 12 μM), representing a >600-fold discrimination against Mcl-1 in competitive displacement [2]. This selectivity profile is unique among BH3-only peptides: whereas Bim-BH3 and Puma-BH3 are pan-reactive, and Bad-BH3 preferentially targets Bcl-2/Bcl-xL/Bcl-w, BMf-BH3 is distinguished by its profound Mcl-1 avoidance [3].
| Evidence Dimension | Dissociation constant (Kd) for binding to Mcl-1 vs. Bcl-2/Bcl-xL |
|---|---|
| Target Compound Data | BMf-BH3: Bcl-2 Kd = 5.2 ± 0.3 nM; Bcl-xL Kd = 5.1 ± 0.4 nM; Mcl-1 Kd = 185 ± 9.6 nM (~40-fold discrimination vs. Bcl-2/xL) |
| Comparator Or Baseline | Bim-BH3: Bcl-2 Kd = 6.1 ± 0.3 nM; Bcl-xL Kd = 4.4 ± 0.9 nM; Mcl-1 Kd = 5.8 ± 0.1 nM (no Mcl-1 discrimination) |
| Quantified Difference | BMf-BH3 Mcl-1 Kd is 185 nM vs. Bim-BH3 Mcl-1 Kd of 5.8 nM = ~32-fold weaker. BMf-BH3 competitive displacement Ki for Mcl-1 is 12 μM vs. 18–23 nM for Bcl-2/Bcl-xL = >600-fold discrimination. |
| Conditions | Fluorescence polarization assay; FITC-labeled Bim BH3 or Bmf BH3 peptides; recombinant Bcl-2, Bcl-xL, and Mcl-1 proteins; independently performed three times; Kd determined by nonlinear regression (2023 study). Competition FP using unlabeled peptides against FITC-Bim BH3. |
Why This Matters
For researchers studying Mcl-1-dependent cancer biology, BMf-BH3 provides a tool to selectively antagonize Bcl-2/Bcl-xL without engaging Mcl-1, avoiding the confounding pan-neutralization that occurs with Bim-BH3.
- [1] Computational and Structural Biotechnology Journal, Volume 21, 2023, Pages 3760–3767, Table 1. 'Structural basis of the specificity and interaction mechanism of Bmf binding to pro-survival Bcl-2 family proteins.' DOI: 10.1016/j.csbj.2023.07.017 View Source
- [2] Computational and Structural Biotechnology Journal, Volume 21, 2023, Pages 3760–3767, Figure 5D. 'Structural basis of the specificity and interaction mechanism of Bmf binding to pro-survival Bcl-2 family proteins.' DOI: 10.1016/j.csbj.2023.07.017 View Source
- [3] Kong W, Zhou M, Li Q, Fan W, Lin H, Wang R. ChemMedChem. 2018 Sep 6;13(17):1764-1772. 'Experimental Characterization of the Binding Affinities between Proapoptotic BH3 Peptides and Antiapoptotic Bcl-2 Proteins.' DOI: 10.1002/cmdc.201800321 View Source
